(4S,4aR,5S,8aR)-4-methoxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran
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Overview
Description
(4S,4aR,5S,8aR)-4-methoxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzofbenzofuran is a complex organic compound with a unique structure that includes a benzofuran ring system. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including (4S,4aR,5S,8aR)-4-methoxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzofbenzofuran, can be achieved through various methods. One common approach involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . Another method includes the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . These methods provide good yields and are efficient for constructing the benzofuran ring system.
Industrial Production Methods
Industrial production of benzofuran derivatives often involves scalable and cost-effective methods. For example, the use of palladium nanoparticles in a one-pot synthesis via Sonogashira cross-coupling reactions under ambient conditions has been reported . This method allows for the recycling and reuse of the catalyst, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4S,4aR,5S,8aR)-4-methoxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzofbenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as m-chloroperbenzoic acid.
Reduction: Reductive cyclization can be achieved using isocyanide-mediated and palladium-catalyzed reactions.
Substitution: Substitution reactions can occur at the methoxy group or other positions on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine reagents, ruthenium catalysts, and palladium nanoparticles . Reaction conditions often involve ambient temperature and the use of solvents such as acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions include various substituted benzofurans and benzofuran derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(4S,4aR,5S,8aR)-4-methoxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzofbenzofuran has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4S,4aR,5S,8aR)-4-methoxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzofbenzofuran involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in tumor progression . The compound’s structure allows it to interact with various enzymes and receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4S,4aR,5S,8aR)-4-methoxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzofbenzofuran include:
- (4S,4aR,5S,8aR,9aS)-4-hydroxy-3,4a,5-trimethyl-4,5,6,7,8,8a,9,9a-octahydrobenzofbenzofuran-2-one
- (4S,4aR,5S,8S,8aR)-8-hydroxy-3,4a,5-trimethyl-9-oxo-4,5,6,7,8,8a-hexahydrobenzofbenzofuran-4-yl 2-methylpropanoate
Uniqueness
The uniqueness of (4S,4aR,5S,8aR)-4-methoxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzofbenzofuran lies in its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and biological activity compared to other benzofuran derivatives .
Properties
CAS No. |
34335-93-8 |
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Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
(4S,4aR,5S,8aR)-4-methoxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran |
InChI |
InChI=1S/C16H24O2/c1-10-9-18-13-8-12-7-5-6-11(2)16(12,3)15(17-4)14(10)13/h9,11-12,15H,5-8H2,1-4H3/t11-,12+,15+,16+/m0/s1 |
InChI Key |
JRLLKNNCOWNIBL-UAXWRAGISA-N |
Isomeric SMILES |
C[C@H]1CCC[C@H]2[C@@]1([C@@H](C3=C(C2)OC=C3C)OC)C |
Canonical SMILES |
CC1CCCC2C1(C(C3=C(C2)OC=C3C)OC)C |
Origin of Product |
United States |
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